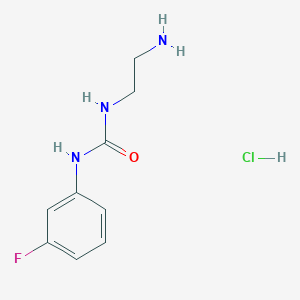![molecular formula C9H12BrNO2 B12084533 O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
O-[3-(3-bromophenoxy)propyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(3-bromophenoxy)propyl]hydroxylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromophenoxy group attached to a propyl chain, which is further linked to a hydroxylamine moiety. The presence of the bromine atom and the hydroxylamine group imparts distinct chemical properties to the compound, making it valuable for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(3-bromophenoxy)propyl]hydroxylamine typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the meta position, yielding 3-bromophenol.
Etherification: 3-bromophenol is then reacted with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 3-(3-bromophenoxy)propanol.
Hydroxylamination: The final step involves the reaction of 3-(3-bromophenoxy)propanol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
O-[3-(3-bromophenoxy)propyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxypropylhydroxylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenoxypropylhydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[3-(3-bromophenoxy)propyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of O-[3-(3-bromophenoxy)propyl]hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The bromophenoxy group may also contribute to the compound’s activity by facilitating interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
O-(3-bromophenyl)hydroxylamine: Similar structure but lacks the propyl chain.
O-(3-chlorophenoxy)propylhydroxylamine: Similar structure but with a chlorine atom instead of bromine.
O-(3-methylphenoxy)propylhydroxylamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
O-[3-(3-bromophenoxy)propyl]hydroxylamine is unique due to the presence of both the bromophenoxy group and the propyl chain, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
O-[3-(3-bromophenoxy)propyl]hydroxylamine |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-4-9(7-8)12-5-2-6-13-11/h1,3-4,7H,2,5-6,11H2 |
InChI Key |
WMXIVXVOBIYVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


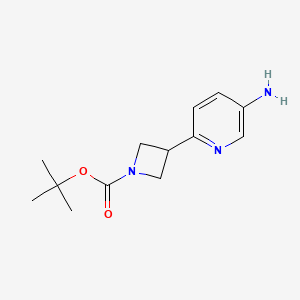
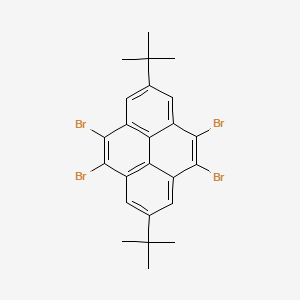
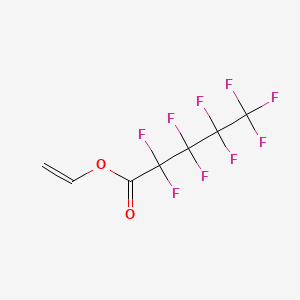

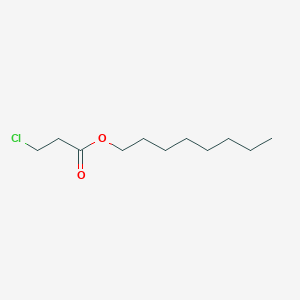

amine](/img/structure/B12084484.png)



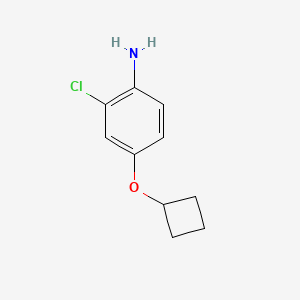
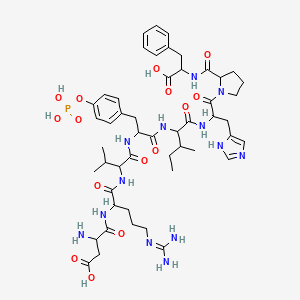
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
